molecular formula C9H18O2 B2705483 [1-(Methoxymethyl)cyclohexyl]methanol CAS No. 956518-76-6

[1-(Methoxymethyl)cyclohexyl]methanol

Cat. No.: B2705483
CAS No.: 956518-76-6
M. Wt: 158.241
InChI Key: FAABVQIBIYGNJV-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)cyclohexyl]methanol is an organic compound with the molecular formula C9H18O2 It is a derivative of cyclohexane, where a methoxymethyl group and a hydroxymethyl group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanemethanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methoxymethyl intermediate, which then reacts with cyclohexanemethanol to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters ensures efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions: [1-(Methoxymethyl)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The methoxymethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[1-(Methoxymethyl)cyclohexyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Methoxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include oxidation-reduction reactions and interactions with enzymes that facilitate these processes .

Comparison with Similar Compounds

Uniqueness: [1-(Methoxymethyl)cyclohexyl]methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

[1-(methoxymethyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-11-8-9(7-10)5-3-2-4-6-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAABVQIBIYGNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956518-76-6
Record name [1-(methoxymethyl)cyclohexyl]methanol
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